3-nitro-N'-(3-nitrobenzylidene)benzohydrazide
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Overview
Description
3-nitro-N’-(3-nitrobenzylidene)benzohydrazide is an organic compound with the molecular formula C14H10N4O5 and a molecular weight of 314.26 g/mol . This compound is characterized by the presence of nitro groups and a benzylidene moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-nitrobenzohydrazide in the presence of a suitable solvent such as methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for 3-nitro-N’-(3-nitrobenzylidene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N’-(3-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Condensation: It can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Reduction: Formation of 3-amino-N’-(3-aminobenzylidene)benzohydrazide.
Substitution: Formation of derivatives with various functional groups replacing the nitro groups.
Scientific Research Applications
3-nitro-N’-(3-nitrobenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-N’-(3-nitrobenzylidene)benzohydrazide is primarily based on its ability to interact with biological molecules through its nitro and benzylidene groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
3-nitro-N’-(3-nitrobenzylidene)aniline: Similar structure but with an aniline moiety instead of a benzohydrazide.
4-hydroxy-3-nitrobenzylidene benzohydrazide: Contains a hydroxyl group, which can influence its reactivity and applications.
Uniqueness
3-nitro-N’-(3-nitrobenzylidene)benzohydrazide is unique due to its dual nitro groups and benzylidene moiety, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
303065-26-1 |
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Molecular Formula |
C14H10N4O5 |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
3-nitro-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10N4O5/c19-14(11-4-2-6-13(8-11)18(22)23)16-15-9-10-3-1-5-12(7-10)17(20)21/h1-9H,(H,16,19)/b15-9+ |
InChI Key |
LXSAONRNDPQYTB-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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